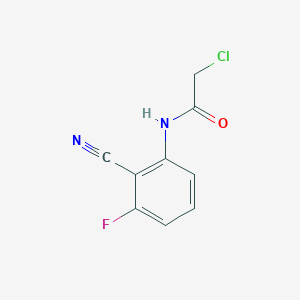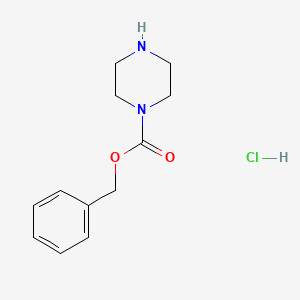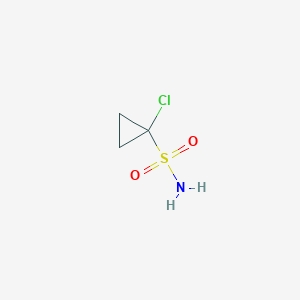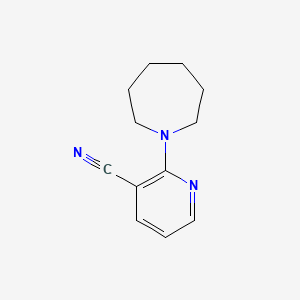
Benzyl bis(2-hydroxyethyl)carbamate
Vue d'ensemble
Description
“Benzyl bis(2-hydroxyethyl)carbamate” is an organic compound . It can be viewed as the ester of carbamic acid and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water .
Synthesis Analysis
The compound can be produced from benzyl chloroformate with ammonia . It is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the benzyl group is removable with Lewis acids .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H17NO4 . Its average mass is 239.268 Da .
Chemical Reactions Analysis
“this compound” is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the benzyl group is removable with Lewis acids .
Physical And Chemical Properties Analysis
“this compound” is a white solid . It is soluble in organic solvents and moderately soluble in water . The compound has a density of 1.2±0.1 g/cm^3, a boiling point of 420.6±35.0 °C at 760 mmHg, and a flash point of 208.2±25.9 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 8 freely rotating bonds .
Applications De Recherche Scientifique
Prodrug Development
- Benzyl bis(2-hydroxyethyl)carbamate and similar carbamates have been studied for their potential as prodrugs. Prodrugs are inactive compounds that can be metabolically converted into active pharmacological agents. For example, a study explored the synthesis of carbamate analogues of 2,5-bis(4-amidinophenyl)furan as prodrugs against Pneumocystis carinii pneumonia (PCP) in an immunosuppressed rat model (Rahmathullah et al., 1999).
Antineoplastic Activity
- This compound derivatives have been examined for their antineoplastic (anti-cancer) activities. For instance, bis(carbamate) derivatives of 4,5-bis(hydroxymethyl)imidazoles were evaluated against murine P388 lymphocytic leukemia, showing that electron-donating substituents resulted in active compounds (Anderson et al., 1989).
Chemical Synthesis and Catalysis
- In the field of chemical synthesis, this compound has been used in the development of catalysts. A study demonstrated its use in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, leading to the formation of piperidine derivatives, which are significant in various chemical syntheses (Zhang et al., 2006).
Electrochemical Applications
- The compound has also found applications in electrochemical processes. A research focused on the carboxylation of aliphatic and benzyl diamines with electrochemically activated CO2, leading to the synthesis of bis-O-alkyl carbamates, highlights its potential in sustainable chemical processes (Forte et al., 2017).
Quantum Chemical Investigations
- This compound derivatives have been subject to quantum chemical investigations to understand their stereochemical properties. Studies have explored the configurationally labile lithiated species derived from these carbamates, which are relevant in asymmetric synthesis (Lange et al., 2008).
Mass Spectrometry
- In mass spectrometry, the compound has been used in the synthesis of specific derivatives for analysis. For example, benzyl carbamate and aldehydes were used in the synthesis of 1-(N-benzyloxycarbonylamino)arylmethyl-phosphonic derivatives, which were then analyzed via mass spectrometry (Cai et al., 2007).
Safety and Hazards
“Benzyl bis(2-hydroxyethyl)carbamate” is harmful if swallowed and may cause respiratory irritation . It is advisable to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with eyes, rinse cautiously with water for several minutes .
Mécanisme D'action
Target of Action
Benzyl bis(2-hydroxyethyl)carbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines . They are essential for the synthesis of peptides .
Mode of Action
The compound acts as a protecting group for amines during the synthesis of peptides . It can be installed and removed under relatively mild conditions . After N-alkylation, the carbamate group is removable with Lewis acids .
Biochemical Pathways
The primary biochemical pathway involved with this compound is the peptide synthesis pathway . The compound serves as a protective agent for amines, preventing unwanted reactions during the synthesis process . Once the peptide synthesis is complete, the carbamate group can be removed, revealing the original amine .
Pharmacokinetics
It is known that the compound is soluble in organic solvents and moderately soluble in water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides with protected amines . This allows for the controlled formation of peptide bonds, which is crucial in the creation of proteins and other biological molecules .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water and organic solvents can affect its distribution and availability in different environments . Furthermore, the conditions under which the carbamate group is removed (e.g., the presence of Lewis acids ) can also impact the compound’s action.
Propriétés
IUPAC Name |
benzyl N,N-bis(2-hydroxyethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c14-8-6-13(7-9-15)12(16)17-10-11-4-2-1-3-5-11/h1-5,14-15H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMILQCFDHNPGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(CCO)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-Chloro-4-pyridyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B3037962.png)




![3,6-Bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3037971.png)
![5-(2,6-dichlorophenyl)-2-methoxy-6H-pyrimido[1,6-b]pyridazin-6-one](/img/structure/B3037972.png)
![7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3037974.png)
![1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine](/img/structure/B3037975.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3037976.png)

![Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(4-nitrophenyl)malonate](/img/structure/B3037978.png)